molecular formula C14H12O4 B12426174 2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

Cat. No.: B12426174
M. Wt: 244.24 g/mol
InChI Key: DQULNTWGBBNZSC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The prefix "(E)" denotes the trans configuration of the ethenyl group, which bridges the two aromatic rings. The parent structure, benzene-1,3-diol, indicates hydroxyl groups at positions 1 and 3 on the central aromatic ring. The substituent at position 2 is a 3,5-dihydroxyphenyl group connected via an ethenyl linker.

Gnetol is classified under the stilbene family, characterized by a central ethenyl group (C=C) linking two aromatic rings. Its molecular formula, C₁₄H₁₂O₄ , corresponds to a molecular weight of 244.24 g/mol. The compound’s registry number (86361-55-9 ) and ChemSpider ID (21376734 ) further facilitate its identification in chemical databases.

Molecular Geometry and Stereochemical Configuration

Gnetol adopts a planar geometry due to conjugation across the ethenyl bridge and aromatic rings. The trans (E) configuration of the double bond minimizes steric hindrance between the hydroxyl groups on adjacent rings, stabilizing the molecule. Key bond lengths and angles include:

  • C=C bond length : 1.34 Å (typical for conjugated double bonds).
  • C-O bond lengths : 1.36–1.41 Å (consistent with phenolic hydroxyl groups).

The stereochemical integrity of the E configuration is critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystallographic packing.

Comparative Analysis with Related Stilbene Derivatives

Gnetol shares structural motifs with bioactive stilbenes like resveratrol and piceatannol but differs in hydroxylation patterns:

Compound Molecular Formula Hydroxyl Group Positions Molecular Weight (g/mol)
Gnetol C₁₄H₁₂O₄ 1, 3, 3', 5' 244.24
Resveratrol C₁₄H₁₂O₃ 3, 5, 4' 228.24
Piceatannol C₁₄H₁₂O₄ 3, 5, 3', 4' 244.24

Gnetol’s 2,3',5',6-tetrahydroxy-trans-stilbene structure enhances its polarity compared to resveratrol, affecting solubility and reactivity. Unlike piceatannol, which has a catechol group (3',4'-dihydroxy), gnetol features symmetric 3,5-dihydroxy substituents, altering its redox potential.

X-ray Crystallographic Characterization

X-ray diffraction studies of gnetol cocrystals reveal an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters:

  • a = 9.9759 Å
  • b = 10.6052 Å
  • c = 22.8535 Å.

The crystal lattice stabilizes via intermolecular hydrogen bonds between hydroxyl groups (O-H···O distances: 2.65–2.89 Å) and π-π interactions between aromatic rings (3.45 Å spacing). These features underpin gnetol’s stability in solid-state formulations.

Properties

IUPAC Name

2-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULNTWGBBNZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Phosphonate precursor : Diethyl 3,5-dimethoxybenzylphosphonate is reacted with 2,6-dimethoxybenzaldehyde under strongly basic conditions.
  • Base : Sodium tert-butoxide in dimethylformamide (DMF) at 0–5°C.
  • Key parameters :
    • Solvent: Dry DMF or toluene.
    • Temperature: 0°C initially, followed by warming to ambient temperature.
    • Reaction time: 12–24 hours.

Yield and Product Characterization

  • Yield : 68% for (E)-2,3',5',6-tetramethoxystilbene.
  • Analytical validation :
    • 1H NMR (CDCl₃, 300 MHz): δ 3.82 (s, 6H, 3' & 5'-OCH₃), 3.88 (s, 6H, 2- & 6-OCH₃), 6.36 (t, J = 2.4 Hz, 1H), 6.58 (d, J = 8.4 Hz, 2H), 6.70 (d, J = 2.4 Hz, 2H), 6.83 (d, J = 16.2 Hz, 1H), 7.28 (d, J = 16.2 Hz, 1H).
    • LC-MS : m/z 329.1 [M+H]⁺.

Poly-O-Demethylation: Conversion to Gnetol

The tetramethoxystilbene intermediate undergoes tetra-O-demethylation to replace methoxy groups with hydroxyls. Aluminum chloride (AlCl₃) paired with amines (e.g., N,N-dimethylaniline, lutidine) is the most widely used demethylation system.

Demethylation Protocol

  • Reagents :
    • AlCl₃ (4–6 equiv) and N,N-dimethylaniline (5 equiv) in dry toluene.
    • Alternative amines: Lutidine or N,N-diethylaniline for improved regioselectivity.
  • Conditions :
    • Temperature: 70–80°C.
    • Reaction time: 1–2 hours.
  • Workup :
    • Quenching with ice-water, acidification (HCl), and extraction with ethyl acetate.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Yield and Spectral Confirmation

  • Yield : 65–75%.
  • Analytical data :
    • 1H NMR (Acetone-d₆, 300 MHz): δ 6.31 (br s, 2H, H-3' & H-5'), 6.45 (d, J = 2.1 Hz, 2H, H-2 & H-6), 6.70 (d, J = 16.2 Hz, 1H, H-7), 7.28 (d, J = 16.2 Hz, 1H, H-8).
    • 13C NMR (75 MHz, Acetone-d₆): δ 101.42 (C-4'), 103.94 (C-2' & C-6'), 106.64 (C-3 & C-5), 120.47 (C-7), 127.88 (C-4), 130.15 (C-8), 156.80 (C-2 & C-6), 158.55 (C-3' & C-5').
    • HPLC : >99% purity (C18 column, 280 nm).

Alternative Synthetic Approaches

Acid-Catalyzed Dimerization

Gnetol dimers are synthesized via FeCl₃-mediated oxidative coupling, though this method primarily yields derivatives rather than the monomer.

  • Conditions : FeCl₃·6H₂O in methanol, 25°C, 24 hours.
  • Products : Linear stilbene dimers (e.g., 4-[1-(2,6-dihydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethyl]-2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]-1,3-benzenediol).

Biosynthetic Pathways

Gnetol occurs naturally in Gnetum species, but extraction yields are low (<0.1% w/w). Enzymatic hydroxylation of resveratrol analogs remains exploratory.

Critical Analysis of Methodologies

Table 1. Comparison of Demethylation Agents

Agent Amine Co-Reagent Temp (°C) Time (h) Yield (%) Purity (%)
AlCl₃/N,N-dimethylaniline Yes 70–80 2 65 >99
AlCl₃/lutidine Yes 80 1.5 75 >98
BBr₃ No −78 12 40 85

Key observations :

  • AlCl₃/amine systems outperform BBr₃ in yield and scalability.
  • Lutidine enhances regioselectivity, minimizing side reactions.

Challenges and Optimization Strategies

  • Overdemethylation : Excess AlCl₃ may degrade the stilbene backbone. Mitigated by stoichiometric control.
  • Solvent choice : Toluene minimizes side reactions vs. polar solvents.
  • Scale-up : Batch processes achieve >100 g yields with consistent purity.

Chemical Reactions Analysis

Types of Reactions: Gnetol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its glucuronidation, where gnetol forms glucuronide metabolites . This reaction is catalyzed by hepatic enzymes and occurs at specific hydroxyl positions on the aromatic rings.

Common Reagents and Conditions: Common reagents used in the reactions of gnetol include glucuronic acid for glucuronidation and various oxidizing agents for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products: The major products formed from the reactions of gnetol include its glucuronide metabolites, such as trans-GN-2’-O-glucuronide and trans-GN-3-O-glucuronide . These metabolites exhibit enhanced biological activities compared to the parent compound.

Scientific Research Applications

Biological Activities

Oxyresveratrol is known for several key biological activities:

  • Antioxidant Properties : Oxyresveratrol exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is critical for preventing cellular damage and has implications in aging and chronic disease management .
  • Anti-inflammatory Effects : Research indicates that Oxyresveratrol can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its utility in developing natural antibacterial agents .

Therapeutic Applications

Oxyresveratrol's diverse biological activities have led to exploration in various therapeutic areas:

  • Cancer Research : Studies have shown that Oxyresveratrol can induce apoptosis in cancer cells and inhibit tumor growth. It has been investigated for its potential use in cancer prevention and treatment strategies .
  • Cardiovascular Health : The compound may play a role in improving cardiovascular health by enhancing endothelial function and reducing blood pressure through its vasodilatory effects .
  • Skin Health : Due to its antioxidant and anti-inflammatory properties, Oxyresveratrol is being studied for use in dermatological applications, particularly in formulations aimed at reducing skin aging and hyperpigmentation .

Cosmetic Applications

Oxyresveratrol is increasingly incorporated into cosmetic products due to its beneficial properties:

  • Skin Lightening Agents : The compound has been recognized for its ability to inhibit melanin production, making it a valuable ingredient in skin lightening formulations .
  • Anti-aging Products : Its antioxidant properties help protect the skin from oxidative damage caused by UV radiation and pollution, making it a popular choice in anti-aging skincare products .

Case Study 1: Antioxidant Efficacy

A study assessing the antioxidant efficacy of Oxyresveratrol demonstrated that it effectively scavenged free radicals more efficiently than other common antioxidants like vitamin C. This finding supports its use in dietary supplements aimed at enhancing overall health.

Case Study 2: Anti-inflammatory Mechanisms

Research published in the journal "Molecules" explored the anti-inflammatory mechanisms of Oxyresveratrol. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with Oxyresveratrol, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)

  • Structural Differences : Resveratrol has hydroxyl groups at the 1-, 3-, and 4-positions on its two benzene rings, whereas the target compound features hydroxyls at 1,3 and 3,5 positions. The absence of a 4-hydroxyl group in the target compound may reduce its ability to form hydrogen bonds compared to resveratrol .
  • Antioxidant Activity: Resveratrol’s antioxidant mechanism involves single-proton-coupled electron transfer (PCET). In contrast, piceatannol (a resveratrol derivative with a catechol moiety) exhibits superior radical-scavenging via concerted two-proton-coupled electron transfer (2PCET).
  • Pharmacological Relevance: Resveratrol is renowned for chemopreventive effects, modulating pathways like PI3K/Akt-mTOR. The target compound’s bioactivity remains underexplored but could differ due to altered hydroxyl group interactions .

Piceatannol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol)

  • Key Structural Variation: Piceatannol has a catechol moiety (1,2-dihydroxyl groups) on one benzene ring, enhancing its redox activity.
  • Electrochemical Behavior: Piceatannol reacts with O₂•⁻ via 2PCET, achieving a rate constant of $1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}$, significantly higher than resveratrol. The target compound’s hydroxyl positions (1,3 vs. 1,2) may hinder similar concerted mechanisms .

Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)

  • Positional Isomerism: Oxyresveratrol differs from the target compound only in the placement of hydroxyl groups (4- vs. 2-position on the first benzene ring). This minor change impacts solubility and electronic distribution.
  • For example, a 4-hydroxyl group lowers BDE by ~5 kcal/mol compared to 2-position analogs, enhancing radical-scavenging capacity .
  • Biological Activity : Oxyresveratrol activates autophagy and apoptosis in neuroblastoma cells via PI3K/AKT/mTOR pathways. The target compound’s bioactivity profile may vary due to steric and electronic differences .

Benzofuran–Stilbene Hybrids

  • Functional Moieties: Compounds like (E)-5-(2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol () combine stilbene and benzofuran groups, enhancing stability and antioxidant activity.
  • Computational Insights: DFT calculations show that electron-donating groups (e.g., hydroxyls at 3,5-positions) reduce HOMO-LUMO gaps, improving electron-donating capacity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Hydroxyl Positions Key Functional Groups Antioxidant Mechanism Bioactivity Highlights
Target Compound 1,3 (Ring A); 3,5 (Ring B) Stilbene, polyphenol Likely single PCET Underexplored
Resveratrol 1,3 (Ring A); 4 (Ring B) Stilbene, polyphenol Single PCET Chemoprevention, anti-aging
Piceatannol 1,2 (Ring A); 3,5 (Ring B) Catechol, stilbene Concerted 2PCET Superoxide scavenging
Oxyresveratrol 1,3 (Ring A); 3,5 (Ring B) Stilbene, polyphenol Single PCET Autophagy induction

Table 2: Calculated Antioxidant Parameters (DFT)

Compound BDE (O–H) (kcal/mol) IP (eV) HOMO-LUMO Gap (eV) Reference
Target Compound* ~82 ~6.8 ~5.1 Extrapolated
Resveratrol 84.5 7.1 5.3
Piceatannol 78.2 6.5 4.9
Benzofuran Hybrid (Compound 3) 76.8 6.3 4.7

*Theoretical values based on structural analogs.

Biological Activity

2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol, commonly known as Oxyresveratrol , is a polyphenolic compound belonging to the stilbene family. Its molecular formula is C14H12O4C_{14}H_{12}O_{4}, and it features two hydroxyl groups on the phenyl ring and a vinyl group attached to another phenolic system. This compound has garnered significant attention due to its diverse biological activities, particularly its antioxidant properties and potential therapeutic benefits against various diseases.

Chemical Structure

Oxyresveratrol's structure can be represented as follows:

Chemical Structure C14H12O4\text{Chemical Structure }\text{C}_{14}\text{H}_{12}\text{O}_{4}

Key Features:

  • Hydroxyl Groups: Two hydroxyl groups contribute to its antioxidant capacity.
  • Vinyl Group: Enhances its reactivity and biological activity.

Antioxidant Activity

Oxyresveratrol exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. Its ability to donate hydrogen atoms or electrons helps neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Research indicates that Oxyresveratrol can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Oxyresveratrol has demonstrated significant anticancer activity in vitro and in vivo. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells while inhibiting tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of autophagy .

Neuroprotective Effects

The compound exhibits neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects against neuronal damage caused by oxidative stress .

Antimicrobial Activity

Oxyresveratrol has shown antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit their growth.

Data Table: Biological Activities of Oxyresveratrol

Activity Mechanism References
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectiveProtects neurons from oxidative damage
AntimicrobialDisrupts microbial membranes; inhibits growth

Case Studies

  • Anticancer Study : A study conducted on human cancer cell lines demonstrated that Oxyresveratrol significantly reduced cell viability and induced apoptosis in A549 lung cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Neuroprotection Study : In a model of Alzheimer's disease, administration of Oxyresveratrol resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This suggests its potential role in neuroprotection and cognitive enhancement .

Q & A

Q. What are the primary structural characterization methods for Oxyresveratrol?

Oxyresveratrol is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments and X-ray crystallography for definitive stereochemical confirmation. For example, its triclinic crystal structure (space group P1, unit cell parameters: a=6.6523a = 6.6523 Å, b=9.2005b = 9.2005 Å, c=11.5294c = 11.5294 Å) was resolved to validate the (E)-configuration of the ethenyl group and hydroxyl placements . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are also employed to confirm molecular weight and functional groups .

Q. How is Oxyresveratrol synthesized, and what are the common impurities?

Oxyresveratrol is synthesized via oxidative dimerization of resveratrol derivatives using silver(I) acetate in methanol, yielding racemic mixtures of dimers . Key impurities include unreacted starting materials, cis-isomers (due to photoisomerization), and oxidation byproducts. Purity is ensured via HPLC (C18 columns, UV detection at 280 nm) and validated against reference standards (>98% purity) .

Q. What are the standard protocols for assessing Oxyresveratrol’s stability in experimental conditions?

Stability studies recommend storage at -20°C in amber vials to prevent photodegradation. Solubility in DMSO (50 mg/mL) or ethanol (10 mg/mL) should be freshly prepared to avoid precipitation. Degradation under oxidative conditions is monitored using LC-MS , with half-life calculations in buffer systems (pH 7.4, 37°C) .

Advanced Research Questions

Q. What mechanistic insights explain Oxyresveratrol’s antioxidant vs. pro-oxidant duality?

Oxyresveratrol exhibits context-dependent redox behavior :

  • Antioxidant activity dominates in low concentrations (≤10 µM) via radical scavenging (DPPH/ABTS assays) and upregulation of Nrf2-mediated phase II enzymes .
  • Pro-oxidant effects emerge at higher concentrations (>50 µM) due to quinone formation, generating ROS in cancer cells (validated via dichlorofluorescein assays) . Researchers must calibrate dose-response curves and validate findings across multiple cell lines (e.g., HepG2 vs. MCF-7) to mitigate contradictory reports .

Q. How are Oxyresveratrol dimers synthesized, and what challenges arise in their structural analysis?

Dimers are synthesized via FeCl₃·6H₂O-mediated oxidative coupling or acid-catalyzed dimerization , yielding products like 4-[1-(2,6-dihydroxyphenyl)ethyl]-1,3-benzenediol derivatives . Challenges include:

  • Regioselectivity control : Competing coupling sites require optimized stoichiometry and reaction time.
  • Stereochemical complexity : Racemic mixtures necessitate chiral HPLC or enzymatic resolution for enantiomer separation .
    Structural elucidation relies on 2D NMR (COSY, NOESY) and computational modeling (DFT calculations) to assign axial chirality and inter-ring coupling .

Q. What experimental designs address discrepancies in Oxyresveratrol’s reported bioactivity?

Contradictions in anti-inflammatory or anticancer activity often stem from:

  • Cell model variability : Primary cells vs. immortalized lines (e.g., RAW264.7 macrophages) exhibit differential NF-κB inhibition .
  • Pharmacokinetic factors : Poor oral bioavailability necessitates use of nanoparticle encapsulation or methylated analogs in in vivo studies .
    Robust protocols include metabolic stability assays (microsomal incubation) and knockout models (e.g., Nrf2-/- mice) to isolate mechanisms .

Methodological Considerations

Q. How is Oxyresveratrol quantified in complex matrices (e.g., plant extracts)?

Quantification employs UHPLC-PDA with a C18 column (gradient: 0.1% formic acid/acetonitrile) and external calibration (5–100 µg/mL range). For trace analysis, LC-ESI-MS/MS in MRM mode (m/z 245→153) achieves detection limits of 0.1 ng/mL . Matrix effects are minimized via SPE cleanup (C18 cartridges) .

Q. What in vitro assays best capture Oxyresveratrol’s multitarget effects?

  • Antiproliferative activity : SRB/MTT assays with IC₅₀ determination across 48–72 hr incubations .
  • Enzyme inhibition : Cyclooxygenase-2 (COX-2) and tyrosinase inhibition assays, using celecoxib and kojic acid as controls .
  • Reactive oxygen species (ROS) : Flow cytometry with DCFH-DA staining .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on Oxyresveratrol’s cytotoxicity?

Discrepancies arise from:

  • Assay interference : Phenolic hydroxyls may reduce MTT reagents non-specifically; controls with catalase or PEG-SOD are critical .
  • Cell line-specific metabolism : Hepatic S9 fraction pretreatment mimics phase I/II metabolism, clarifying true cytotoxicity .
    Meta-analyses pooling data from >10 studies (e.g., using RevMan software) can identify consensus EC₅₀ ranges .

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